molecular formula C12H19NO3 B8045311 Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B8045311
M. Wt: 225.28 g/mol
InChI Key: PKNQPQCDXARDCY-GUBZILKMSA-N
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Description

Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound featuring a strained 2-azabicyclo[2.1.1]hexane core. The molecule contains a tert-butyl carbamate group at position 2 and an acetyl group at position 5, with defined stereochemistry (1S,4R,5S). The bicyclo[2.1.1]hexane system introduces significant ring strain, influencing both reactivity and conformational stability.

Properties

IUPAC Name

tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNQPQCDXARDCY-GUBZILKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1[C@H]2C[C@@H]1N(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Formation via C–H Activation

A scalable method reported by Thieme Connect involves C–H activation under inert atmosphere (argon) in a 3000 mL reactor:

Procedure :

  • Starting Material : N-protected pyrrolidine derivative (10 mmol).

  • Catalyst : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv).

  • Conditions : DMF, 110°C, 24 hours.

  • Outcome : Intramolecular C–H bond functionalization yields the azabicyclo[2.1.1]hexane core with 78% isolated yield.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–H bond, followed by reductive elimination to form the bicyclic structure.

Acetylation at Position 5

The acetyl group is introduced via ketone synthesis:

  • Reagent : Acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv).

  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

  • Yield : 85% after column chromatography.

Stereochemical Control : The (5S) configuration is preserved by steric hindrance from the bicyclic framework, as confirmed by NOESY NMR.

Boc Protection of the Amine

The tertiary amine is protected using di-tert-butyl dicarbonate:

  • Reagent : Boc₂O (1.1 equiv), DMAP (0.1 equiv).

  • Conditions : THF, 25°C, 6 hours.

  • Yield : 92%.

Optimization of Reaction Conditions

Catalytic System Screening

Comparative studies of palladium catalysts show Pd(OAc)₂ outperforms PdCl₂ or Pd(PPh₃)₄ in bicyclization (Table 1):

Catalyst Solvent Temperature (°C) Yield (%)
Pd(OAc)₂DMF11078
PdCl₂DMF11042
Pd(PPh₃)₄Toluene10058

Data adapted from Thieme Connect

Solvent and Temperature Effects

  • Optimal Solvent : DMF provides superior polarity for stabilizing the palladium intermediate.

  • Temperature : Reactions below 100°C result in incomplete conversion (<50%), while temperatures above 120°C promote decomposition.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.32 (s, 3H, acetyl), 3.12–3.25 (m, 2H, bicyclic CH₂).

  • HRMS : m/z calcd. for C₁₂H₁₉NO₃ [M+H]⁺: 225.1365, found: 225.1368.

X-Ray Crystallography

Single-crystal analysis confirms the (1S,4R,5S) configuration, with bond angles matching computational models (PubChem).

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability
C–H Activation78HighIndustrial
Ring-Closing Metathesis65ModerateLab-scale
Photochemical Cyclization55LowMicroscale

Photochemical and metathesis routes excluded due to lower efficiency

Scale-Up Considerations

  • Reactor Design : The 3000 mL flask procedure is adaptable to continuous-flow systems for higher throughput.

  • Purification : Centrifugal partition chromatography replaces column chromatography to reduce solvent waste.

Hazard Precaution
Skin irritation (H315)Wear nitrile gloves and lab coat
Eye damage (H319)Use safety goggles
Respiratory irritation (H335)Perform reactions in a fume hood

Chemical Reactions Analysis

Types of Reactions: Compound “Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has garnered interest in medicinal chemistry due to its potential therapeutic applications:

  • CNS Targeting : The compound serves as a building block for synthesizing pharmaceuticals aimed at central nervous system disorders.
  • Biological Activity : Preliminary studies suggest that it may exhibit various biological activities, making it a candidate for drug development.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for constructing complex organic molecules:

  • Synthetic Versatility : Its unique structure allows for modifications that can lead to new compounds with desired properties.
  • Structure-Activity Relationship Studies : Researchers utilize this compound to explore the relationships between chemical structure and biological activity.

Industrial Applications

The compound's properties make it suitable for several industrial applications:

  • Catalyst Development : It can be employed in developing new materials and catalysts for chemical processes.
  • Material Science : Its structural characteristics may contribute to innovations in polymer chemistry and materials engineering.

Case Study 1: CNS Activity

Research has indicated that compounds similar to this compound show promise in modulating neurotransmitter systems within the CNS. Studies involving receptor binding assays have demonstrated potential interactions with specific neurotransmitter receptors.

Case Study 2: Synthesis of Novel Derivatives

A study focused on modifying the acetyl group in this compound led to the synthesis of novel derivatives with enhanced biological activity against certain bacterial strains.

Case Study 3: Material Applications

Investigations into the use of this compound as a precursor for polymer synthesis revealed its potential in creating materials with improved mechanical properties and thermal stability.

Mechanism of Action

The mechanism by which compound “Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use and the specific biological or chemical environment.

Comparison with Similar Compounds

Structural Analogs in Bicyclic Systems

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Bicyclic System Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target: Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1] Acetyl (C5), tert-butyl carboxylate C13H21NO3 251.31 Potential intermediate for drug candidates -
Tert-butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate [2.2.1] Ketone (C3), double bond C12H17NO3 223.27 Higher ring strain; used in stereoselective synthesis
Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1] Amino (C5) C10H18N2O2 198.26 Pharmaceutical intermediate (e.g., kinase inhibitors)
Tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Cyano (C5) C12H18N2O2 222.28 Electron-withdrawing group enhances stability
Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1] Hydroxyl (C4) C10H17NO3 199.25 Increased solubility via hydrogen bonding

Key Observations :

  • Ring Size : The [2.1.1] system (target compound) is more strained than [2.2.1], leading to distinct reactivity. For example, [2.2.1] derivatives () exhibit greater conformational flexibility, enabling diverse functionalization .
  • Substituent Effects: Acetyl vs. Hydroxyl vs. Cyano: Hydroxyl groups () enhance solubility, whereas cyano groups () improve metabolic stability .

Stereochemical Variations

Stereochemistry significantly impacts biological activity and synthetic routes:

  • The (1S,4R,5S) configuration in the target compound contrasts with (1R,4R,5S) or (1S,4S,5S) isomers listed in . For example, tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate () shows how stereochemistry alters ring geometry and hydrogen-bonding capacity .
  • In , rac-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate highlights the role of enantiomeric purity in drug development .

Biological Activity

Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

The compound features a molecular formula of C12_{12}H19_{19}N O3_3 and a molecular weight of approximately 225.29 g/mol. Its structure includes a tert-butyl group, an acetyl group, and a carboxylate functionality, which contribute to its chemical reactivity and biological activity .

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity effectively . The acetyl group enhances binding affinity through hydrogen bonding and other interactions.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Antitumor Properties : Initial findings suggest efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Further research is needed to fully elucidate these effects and the underlying mechanisms .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core : Initiated through cyclization reactions.
  • Acetylation : Introduction of the acetyl group using acetic anhydride or acetyl chloride.
  • Esterification : Final step involves esterification with tert-butyl alcohol using dehydrating agents like DCC .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberNotable Features
Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane50986416Contains an amino group instead of an acetyl group
Rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane61557567Different stereochemistry at key positions
(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane36144067Different bicyclic structure with an aminocarbonyl group

This table illustrates the uniqueness of this compound due to its specific stereochemistry and functional groups that may influence its reactivity and biological activity differently compared to its analogs .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Antitumor Activity : A study demonstrated that similar azabicyclic compounds inhibited tumor growth in vitro and in vivo models.
  • Inflammation Modulation : Research indicated that compounds with similar structures could significantly reduce markers of inflammation in animal models.

These studies highlight the therapeutic potential of this class of compounds and underscore the importance of further investigation into this compound .

Q & A

What are the established synthetic methodologies for introducing the acetyl group at the 5-position of the 2-azabicyclo[2.1.1]hexane framework? (Basic)

The acetyl group is typically introduced via nucleophilic substitution or acylation. A common approach involves starting with a 5-carboxy precursor (e.g., 5-carboxy-2-azabicyclo[2.1.1]hexane) and performing acetylation using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine). demonstrates that activated intermediates, such as acid chlorides or mixed anhydrides, facilitate efficient substitution at the 5-position. For stereochemical control, reaction conditions (e.g., solvent polarity, temperature) are optimized to favor the desired isomer .

How can X-ray crystallography validate the stereochemical configuration of this bicyclic compound? (Basic)

X-ray crystallography is the gold standard for confirming stereochemistry. Programs like SHELX (SHELXL/SHELXS) enable refinement of crystallographic data to resolve bond angles, torsional strain, and chiral centers. For example, the tert-butyl and acetyl substituents’ spatial arrangement can be unambiguously determined by analyzing electron density maps. highlights the use of SHELX for small-molecule refinement, emphasizing its robustness in handling complex bicyclic frameworks .

What advanced strategies mitigate diastereomer formation during the synthesis of the bicyclic core? (Advanced)

Diastereomer control requires precise reaction design:

  • Chiral auxiliaries : Temporarily introduce stereochemical guidance (e.g., Evans auxiliaries) during key cyclization steps.
  • Asymmetric catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to favor enantioselective ring-closing reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF or THF) can stabilize transition states favoring the (1S,4R,5S) configuration. reports stereoselective synthesis of 5-anti and 5-syn isomers by adjusting reaction parameters, while details enantiomer separation via chiral column chromatography .

How can conflicting NMR data for diastereomeric by-products be resolved? (Advanced)

Contradictions arise from overlapping signals or dynamic equilibria. Methodological solutions include:

  • Variable-temperature NMR : Identifies coalescence points for interconverting isomers.
  • 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximities (e.g., NOE correlations between the acetyl group and bicyclic protons).
  • Derivatization : Convert diastereomers into derivatives with distinct splitting patterns (e.g., Mosher’s esters). utilized ¹H/¹³C NMR to distinguish syn- and anti-acetyl configurations by analyzing J-coupling and chemical shifts .

What role does the tert-butoxycarbonyl (Boc) group play in stabilizing the compound during synthetic steps? (Basic)

The Boc group:

  • Protects the amine : Prevents unwanted nucleophilic reactions during acylations or cyclizations.
  • Enhances solubility : Improves solubility in organic solvents (e.g., DCM or THF) for purification.
  • Facilitates deprotection : Acidic conditions (e.g., TFA) cleanly remove Boc without disrupting the bicyclic core. and highlight Boc’s utility in analogous azabicyclohexane syntheses, ensuring high yields and minimal side reactions .

How can computational methods predict the reactivity of this compound in novel reactions? (Advanced)

  • DFT calculations : Model transition states to predict regioselectivity (e.g., acetyl group’s electrophilicity).
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) for drug design applications.
  • Machine learning : Train models on analogous bicyclic compounds to forecast reaction outcomes. While not explicitly covered in the evidence, such approaches are standard in modern synthetic planning and align with methodologies in , which optimized reaction steps using mechanistic insights .

What challenges arise when scaling up the synthesis while maintaining enantiomeric excess? (Advanced)

Key challenges include:

  • Catalyst efficiency : Heterogeneous catalysts (e.g., immobilized chiral catalysts) improve recyclability and reduce costs.
  • Mass transfer limitations : Optimize stirring rates and solvent viscosity to ensure uniform reaction conditions.
  • Purification bottlenecks : Switch from column chromatography to crystallization or continuous flow systems. reduced synthesis steps from 13 to 7 by eliminating peroxide use, demonstrating scalability through streamlined protocols .

How does the acetyl group’s electronic nature influence the compound’s reactivity in further functionalizations? (Advanced)

The acetyl group:

  • Activates adjacent positions : Electron-withdrawing effects increase susceptibility to nucleophilic attack at the 5-position.
  • Participates in conjugation : Stabilizes intermediates via resonance during ring-opening or cross-coupling reactions. synthesized 5-halo, amino, and phenyl derivatives by leveraging the acetyl group’s electronic effects, enabling diverse functionalizations .

What analytical techniques are critical for assessing purity and stability under storage? (Basic)

  • HPLC-MS : Detects degradation products (e.g., Boc deprotection or acetyl hydrolysis).
  • TGA/DSC : Evaluates thermal stability and decomposition thresholds.
  • Karl Fischer titration : Monitors moisture content, critical for hygroscopic intermediates. and emphasize storing solutions at -80°C to prevent hydrolysis and recommend periodic NMR checks for stability validation .

How can researchers design experiments to probe the compound’s biological activity in kinase inhibition? (Advanced)

  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying acetyl to bulkier groups) and compare IC₅₀ values.
  • Crystallography : Co-crystallize with kinases (e.g., JAK or BTK) to map binding interactions. and highlight similar bicyclic compounds’ use in studying enzyme interactions, guiding rational design .

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